Methyl 4-amino-1-isopropylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and isopropylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions including alkylation, acylation, and reduction.
Final Product Formation: The intermediate is then esterified with methanol to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-1-isopropylpiperidine-4-carboxylate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-benzylpiperidine-4-carboxylate
- Methyl 4-amino-1-ethylpiperidine-4-carboxylate
- Methyl 4-amino-1-methylpiperidine-4-carboxylate
Uniqueness
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3/h8H,4-7,11H2,1-3H3 |
InChI Key |
SUBNBHZBMLOQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)OC)N |
Origin of Product |
United States |
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